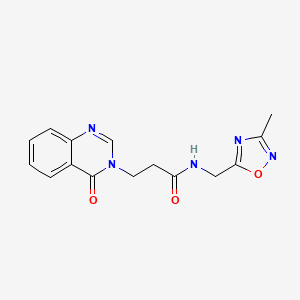

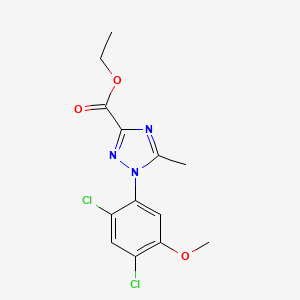

![molecular formula C16H13N3O4S B2744333 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1021051-91-1](/img/structure/B2744333.png)

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a benzo[d][1,4]dioxine ring. These groups are common in many biologically active compounds and materials science applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Oxadiazole rings can be synthesized through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thiophene and oxadiazole rings. The electron-rich sulfur atom in the thiophene ring and the electron-deficient nitrogen atoms in the oxadiazole ring could contribute to interesting electronic properties .Chemical Reactions Analysis

The thiophene ring in this compound can undergo electrophilic aromatic substitution reactions similar to benzene. The oxadiazole ring is also susceptible to nucleophilic attack due to the presence of electron-withdrawing nitrogen atoms .科学的研究の応用

Fungicidal Activity

The compound’s fungicidal properties have attracted attention in agricultural research. Researchers have synthesized derivatives of N-(thiophen-2-yl) nicotinamide by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were evaluated against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis. Notably, compounds 4a and 4f demonstrated excellent fungicidal activity, surpassing commercially available fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a candidate for further development .

Computational Chemistry and Molecular Modeling

Researchers can employ computational methods (such as density functional theory) to study the electronic properties, reactivity, and binding interactions of this compound. Insights gained from such studies can guide further experimental work.

作用機序

Target of Action

Thiophene-based analogs, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the thiophene moiety in similar compounds plays a crucial role in their biological activity . For instance, suprofen, a compound with a 2-substituted thiophene framework, acts as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene-based compounds , it can be inferred that multiple biochemical pathways might be influenced.

Pharmacokinetics

The solubility of a compound in organic solvents, such as alcohol and ether, can impact its bioavailability . Thiophene, a component of this compound, is known to be soluble in most organic solvents but insoluble in water , which could influence the compound’s pharmacokinetic properties.

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that the compound could potentially influence a range of cellular processes and molecular pathways.

将来の方向性

特性

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-15(10-3-4-12-13(8-10)22-6-5-21-12)17-16-19-18-14(23-16)9-11-2-1-7-24-11/h1-4,7-8H,5-6,9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYISWCJGZNWVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

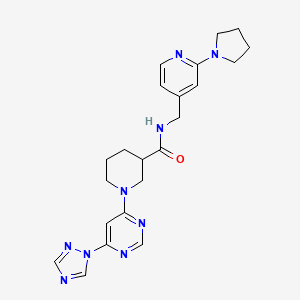

![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)

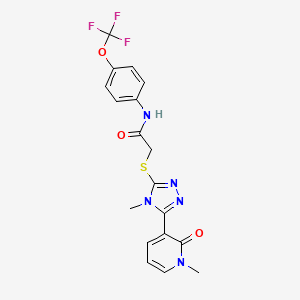

![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

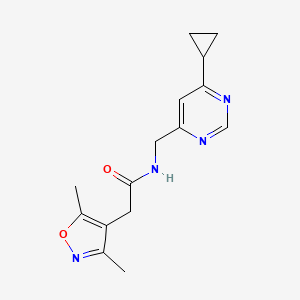

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)

![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)

![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)